6-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
6-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one is a useful research compound. Its molecular formula is C14H16N4O and its molecular weight is 256.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a common feature in many bioactive molecules. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects . The specific target would depend on the exact structure and functional groups present in the compound.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors such as its size, polarity, and solubility. For example, the compound’s solubility in water and lipids can influence its absorption and distribution within the body .
Biochemical Analysis
Biochemical Properties
6-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are crucial for cell growth and differentiation. Additionally, this compound binds to specific receptors on cell membranes, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involved in apoptosis (programmed cell death) and cell proliferation. By influencing gene expression, this compound can alter the production of proteins that regulate the cell cycle, leading to changes in cellular metabolism and function . For example, in cancer cells, this compound may induce cell cycle arrest, thereby inhibiting tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions are crucial for understanding how this compound affects cellular processes and overall cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade when exposed to light or high temperatures . Long-term exposure to this compound can lead to sustained changes in cellular function, such as prolonged inhibition of cell proliferation or induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. For example, low doses might only slightly inhibit enzyme activity, whereas high doses could result in toxic effects, such as liver damage or immune system suppression . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of many drugs and endogenous compounds . These interactions can affect the metabolic flux and levels of various metabolites, potentially leading to changes in cellular energy production and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in certain tissues . The localization of this compound within cells can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is critical for its function. It may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This targeting is often mediated by post-translational modifications or specific signaling sequences within the compound . The localization can affect the compound’s activity, as it may interact with different biomolecules depending on its position within the cell .
Properties
IUPAC Name |
6-[(2-methylpyrazol-3-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-18-12(6-7-16-18)9-15-11-3-4-13-10(8-11)2-5-14(19)17-13/h3-4,6-8,15H,2,5,9H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUVTPJBBGBNON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC2=CC3=C(C=C2)NC(=O)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.